molecular formula C13H11F3N2O2 B2958979 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006348-88-4

3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No.: B2958979
CAS No.: 1006348-88-4
M. Wt: 284.238
InChI Key: LGBSJSPQMRYDBS-UHFFFAOYSA-N
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Description

3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a compound featuring a combination of a pyrazole ring substituted with a trifluoromethyl group and a benzoic acid moiety. It belongs to a class of compounds often explored for their potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multi-step reactions starting with commercially available precursors. One common approach is:

  • Formation of the pyrazole ring through condensation reactions involving 1,3-diketones and hydrazines.

  • Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

  • Coupling the pyrazole derivative with benzoic acid or its derivatives via Friedel-Crafts acylation or other coupling strategies.

Industrial Production Methods

Industrial-scale production of this compound may utilize similar synthetic routes but optimized for efficiency and cost-effectiveness. This might involve automated synthesis equipment and continuous flow chemistry to scale up the production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The benzoic acid moiety can undergo oxidation, although the presence of the trifluoromethyl and pyrazole groups may offer some resistance.

  • Reduction: : Reduction reactions are possible, particularly on the benzoic acid group, converting it to benzyl alcohol derivatives.

  • Substitution: : Substitution reactions on the pyrazole ring, particularly electrophilic substitution, are common, involving various halogenating agents or other electrophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Friedel-Crafts catalysts (AlCl₃) are used for acylation, while halogenation might involve agents like bromine or chlorine in the presence of iron or aluminum chloride.

Major Products Formed

The major products from these reactions can range from various substituted pyrazole derivatives to reduced forms of the benzoic acid moiety, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is often used as a building block for synthesizing more complex molecules due to its functional groups.

Biology

The compound can act as a scaffold for the development of bioactive molecules, potentially interacting with biological macromolecules like enzymes or receptors.

Medicine

Medicinal chemists may investigate this compound for its potential therapeutic properties, given the presence of the trifluoromethyl group, which often imparts favorable pharmacokinetic properties.

Industry

In the industrial sector, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Comparison

  • Structure: : Similar compounds might include other pyrazole derivatives, but the presence of the trifluoromethyl group in this specific compound could offer enhanced stability and lipophilicity.

  • Properties: : Compared to its analogs, 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid might have unique reactivity and biological activity due to its substituents.

List of Similar Compounds

  • 3-{[5-methyl-3-(chloromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

  • 3-{[5-methyl-3-(fluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

  • 3-{[5-methyl-3-(bromomethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Properties

IUPAC Name

3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-8-5-11(13(14,15)16)17-18(8)7-9-3-2-4-10(6-9)12(19)20/h2-6H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBSJSPQMRYDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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